molecular formula C18H17N3OS2 B2784796 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide CAS No. 433695-57-9

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No. B2784796
CAS RN: 433695-57-9
M. Wt: 355.47
InChI Key: CIMJWMUHPZQYDF-UHFFFAOYSA-N
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Description

“N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide” is a chemical compound. It is related to “5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol”, which has a CAS Number of 4858-36-0 and a molecular weight of 240.37 .

Scientific Research Applications

Synthesis and Characterization

A general method for the solution-phase parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives utilizes initial cyclization reactions. The carboxamidine dithiocarbamate, produced through a three-component nucleophilic substitution reaction, leads to the synthesis of various derivatives including 5-(benzylsulfanyl)-3-phenyl-1,2,4-thiadiazoles. These compounds are transformed into 5-amino-substituted 3-phenyl-1,2,4-thiadiazoles through oxidation and substitution reactions, showcasing the chemical versatility and applicability in synthesizing heterocyclic compounds with potential pharmacological applications (Park et al., 2009).

Antimicrobial and Antifungal Properties

Research has extended to derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, exploring their antimicrobial and antifungal capabilities. Compounds synthesized from acylation of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine have shown sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights the potential for developing new antimicrobial agents within this chemical framework (Kobzar et al., 2019).

Anticancer Evaluation

A study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups investigated their in vitro anticancer activity against various human cancer cell lines. These compounds, synthesized under microwave irradiation, demonstrated promising anticancer activity, with certain derivatives showing comparable or superior efficacy to standard drugs. This suggests a valuable direction for developing novel anticancer agents (Tiwari et al., 2017).

Fluorescence Characteristics

The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes brought to light their photophysical properties. These properties include a large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect (AIEE), demonstrating the compounds' potential in optical and electronic applications (Zhang et al., 2017).

properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c22-16(12-11-14-7-3-1-4-8-14)19-17-20-21-18(24-17)23-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMJWMUHPZQYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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